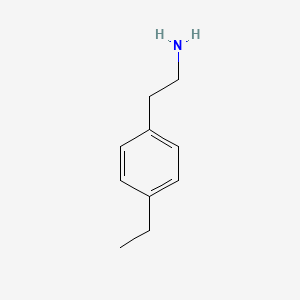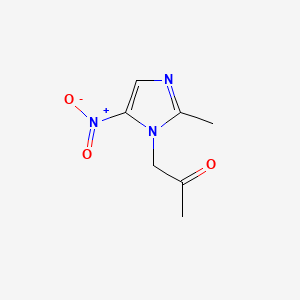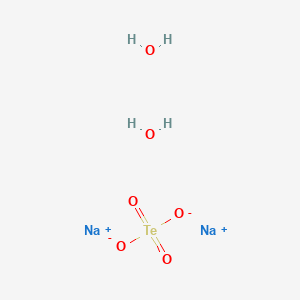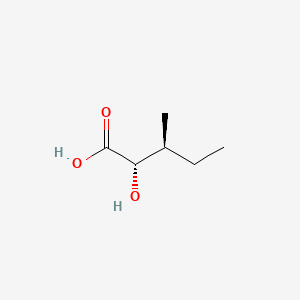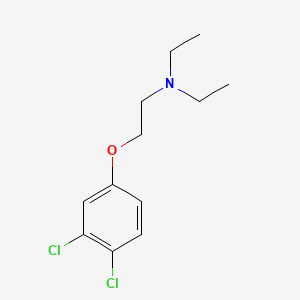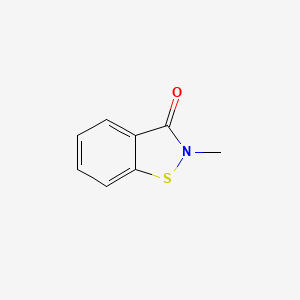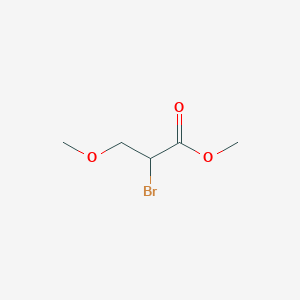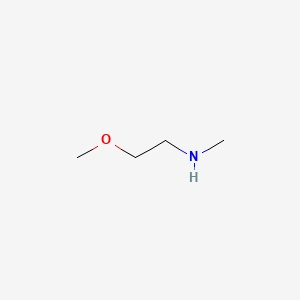
Ethyl-4-Phenyl-1H-Pyrazol-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 4-phenyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of ethyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 216.24 .Wissenschaftliche Forschungsanwendungen
Synthese neuer antimikrobieller Wirkstoffe
Pyrazolderivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Die Synthese neuer Ethyl-1-(N-substituiert)-5-Phenyl-1H-Pyrazol-4-carboxylat-Derivate hat vielversprechende Ergebnisse gegen verschiedene Bakterienstämme gezeigt, darunter Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa . Diese Verbindungen haben das Potenzial, zu neuen Antibiotika entwickelt zu werden, die zur Behandlung von Infektionen eingesetzt werden könnten, die gegen aktuelle Antibiotika resistent sind.
Organische Synthesezwischenprodukte
Ethyl-4-Phenyl-1H-Pyrazol-3-carboxylat dient als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen. Es wird bei der Herstellung von Isoxazol-4-Carbonsäurederivaten und Isoxazol-3,5-Dicarboxamiden verwendet, die Anwendungen bei der Synthese komplexerer Moleküle haben .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, contributing to the compound’s diverse biological activities.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to significant changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 4-phenyl-1H-pyrazole-3-carboxylate . These factors can include the biological environment within the body, such as pH and temperature, as well as external environmental factors. Understanding these influences is crucial for optimizing the use of the compound.
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUUXGPEWAUSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288372 | |
| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6963-62-8 | |
| Record name | 6963-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



